

An In-depth Technical Guide on the Chemical Properties of Ioversol Hydrolysate-1

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Compound of Interest		
Compound Name:	loversol hydrolysate-1	
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Introduction

loversol is a non-ionic, low-osmolar iodinated contrast agent widely utilized in diagnostic imaging procedures such as computed tomography (CT) and angiography.[1] The stability and impurity profile of such agents are of paramount importance in ensuring patient safety and diagnostic accuracy. One of the potential degradation products of loversol is its hydrolysate, referred to as **loversol hydrolysate-1**. This technical guide provides a comprehensive overview of the known chemical properties of **loversol hydrolysate-1**, based on available data.

loversol hydrolysate-1, identified by the CAS number 77868-40-7, is chemically known as N1,N3-bis(2,3-dihydroxypropyl)-5-(2-hydroxyacetamido)-2,4,6-triiodoisophthalamide.[2] It is formed through the hydrolysis of the N-(2-hydroxyethyl)glycolamido side chain of the loversol molecule. Understanding the chemical characteristics of this hydrolysate is crucial for the development of stable loversol formulations and for the analytical monitoring of its purity.

Chemical and Physical Properties

The following table summarizes the key physico-chemical properties of **loversol hydrolysate-**1. It should be noted that some of these values are predicted through computational models and may not represent experimentally determined data.



Property	Value	Source
CAS Number	77868-40-7	[2]
Molecular Formula	C16H20I3N3O8	Various Chemical Suppliers
Molecular Weight	763.06 g/mol	Various Chemical Suppliers
Appearance	White to off-white solid	Various Chemical Suppliers
Boiling Point (Predicted)	784.1 ± 60.0 °C	Various Chemical Suppliers
Density (Predicted)	2.367 g/cm ³	Various Chemical Suppliers
pKa (Predicted)	10.57 ± 0.70	Various Chemical Suppliers
Water Solubility	Information not available	
Melting Point	Information not available	_

Experimental Protocols

Detailed experimental protocols for the specific synthesis, isolation, and characterization of **loversol hydrolysate-1** are not extensively described in publicly available literature. The formation of this hydrolysate is primarily mentioned in the context of impurity analysis during the synthesis and stability testing of loversol.

General Hydrolysis Procedure (Inferred from Synthesis Patents)

The hydrolysis of loversol to yield **loversol hydrolysate-1** can be inferred as a potential side reaction under certain conditions during the manufacturing process of loversol. The synthesis of loversol involves multiple steps, including the reaction of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide with chloroacetyl chloride and subsequent reaction with 2-chloroethanol. Hydrolysis can occur as an undesirable side reaction, particularly in the presence of acidic or basic conditions and elevated temperatures.

A generalized, conceptual protocol for the forced degradation of loversol to produce its hydrolysate for analytical purposes would involve:



- Dissolution: Dissolving a known quantity of loversol in an appropriate solvent system (e.g., water, methanol/water).
- Stress Conditions: Subjecting the solution to hydrolytic stress. This can be achieved by:
 - Acidic Hydrolysis: Adding a mineral acid (e.g., HCl, H2SO4) and heating the mixture.
 - Basic Hydrolysis: Adding a base (e.g., NaOH, KOH) and heating the mixture.
 - Neutral Hydrolysis: Refluxing the solution in water for an extended period.
- Monitoring: Tracking the progress of the hydrolysis reaction using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to monitor the disappearance of the loversol peak and the appearance of the loversol hydrolysate-1 peak.
- Isolation and Purification: Once a significant amount of the hydrolysate is formed, the
 product would need to be isolated from the reaction mixture. This could involve
 neutralization, solvent evaporation, and purification techniques like preparative
 chromatography or crystallization.
- Characterization: The structure and purity of the isolated loversol hydrolysate-1 would then
 be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR)
 spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Note: The above protocol is a generalized representation. Specific reaction conditions such as temperature, pH, and reaction time would need to be optimized to selectively produce **loversol hydrolysate-1**.

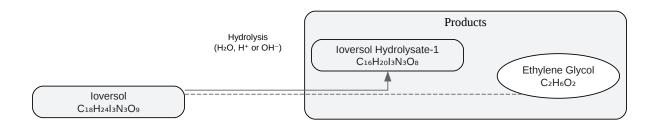
Signaling Pathways and Logical Relationships

The formation of **loversol hydrolysate-1** is a chemical transformation rather than a biological signaling pathway. The logical relationship is a straightforward hydrolysis reaction.

Ioversol Hydrolysis Pathway

The following diagram illustrates the chemical transformation of loversol into **loversol hydrolysate-1**.





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Caption: Hydrolysis of loversol to loversol Hydrolysate-1.

Conclusion

This technical guide provides a summary of the currently available chemical information for **loversol hydrolysate-1**. While fundamental physico-chemical properties have been identified, there is a notable lack of detailed experimental protocols for its synthesis and characterization, as well as a scarcity of spectroscopic data in the public domain. For researchers and professionals in drug development, this highlights an area where further investigation is warranted to fully characterize this important impurity and degradation product of loversol. A thorough understanding of **loversol hydrolysate-1** is essential for ensuring the quality, safety, and efficacy of loversol-containing contrast media.

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